molecular formula C18H16FN3O3S B6587408 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide CAS No. 1226438-38-5

4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide

Cat. No.: B6587408
CAS No.: 1226438-38-5
M. Wt: 373.4 g/mol
InChI Key: ZALZEJLMXSWKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research compound 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide features a hybrid molecular architecture that combines a sulfonamide group, a fluorinated aromatic ring, and a methylpyridazine moiety. This specific arrangement is of significant interest in medicinal chemistry and chemical biology research. The sulfonamide functional group (SO2NH2 or SO2NR2) is a well-established pharmacophore in drug discovery . Compounds containing this group exhibit a range of pharmacological activities by targeting enzymes such as carbonic anhydrase and dihydropteroate synthetase . The presence of the fluorophenyl group can influence the compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters for bioactive molecules . Furthermore, the 6-methylpyridazin-3-yl group is a nitrogen-containing heterocycle, a class of structures renowned for its prevalence and importance in the design of therapeutic agents . Heterocycles like pyridazine are frequently employed to fine-tune a molecule's potency, selectivity, and overall pharmacokinetic profile . The specific combination of these elements in a single molecule makes it a compelling candidate for investigating novel structure-activity relationships. Potential research applications for this compound include serving as a lead structure in the design of enzyme inhibitors, a chemical probe for studying signal transduction pathways, or a template for developing new molecular entities with targeted activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-13-3-12-18(21-20-13)25-16-8-6-15(7-9-16)22(2)26(23,24)17-10-4-14(19)5-11-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALZEJLMXSWKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

6-Methylpyridazin-3-ol reacts with 4-fluoronitrobenzene under basic conditions. Potassium carbonate in DMSO facilitates the displacement of the nitro group’s para-fluorine, forming the ether bond.

6-Methylpyridazin-3-ol+4-FluoronitrobenzeneK2CO3,DMSO,80C4-[(6-Methylpyridazin-3-yl)oxy]nitrobenzene\text{6-Methylpyridazin-3-ol} + \text{4-Fluoronitrobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}, 80^\circ\text{C}} \text{4-[(6-Methylpyridazin-3-yl)oxy]nitrobenzene}

Yield : ~70–75% under optimized conditions.

Mitsunobu Reaction

Alternatively, the Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF to couple 6-methylpyridazin-3-ol with 4-nitrophenol . This method avoids harsh bases and improves regioselectivity.

Reduction of Nitro to Amine

The nitro group in 4-[(6-methylpyridazin-3-yl)oxy]nitrobenzene is reduced to an amine using catalytic hydrogenation or tin(II) chloride in hydrochloric acid.

Catalytic Hydrogenation :

  • H₂ (1 atm) with 10% Pd/C in ethanol at room temperature (6 h, quantitative yield).

  • Tin(II) chloride dihydrate in concentrated HCl (reflux, 4 h) provides 4-[(6-methylpyridazin-3-yl)oxy]aniline with minimal side reactions.

N-Methylation of the Aniline Intermediate

Primary amines are methylated using reductive amination or alkylation.

Reductive Amination

Formaldehyde (37% aqueous) and sodium cyanoborohydride in methanol at pH 5–6 selectively yield N-methyl-4-[(6-methylpyridazin-3-yl)oxy]aniline .

Alkylation with Methyl Iodide

Methyl iodide (1.5 equiv) and K₂CO₃ in DMF at 60°C for 12 h achieve N-methylation. Excess methyl iodide ensures complete conversion, though purification via column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the secondary amine.

Sulfonamide Coupling

The final step involves reacting N-methyl-4-[(6-methylpyridazin-3-yl)oxy]aniline with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions.

Procedure :

  • Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM) with pyridine (3.0 equiv) as a base.

  • Add 4-fluorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C, then warm to room temperature (24 h).

  • Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (s, 1H, pyridazine-H), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.12 (s, 3H, NCH₃), 2.51 (s, 3H, pyridazine-CH₃).

  • HRMS : m/z calculated for C₁₈H₁₇F₄N₃O₃S [M+H]⁺: 454.0992, found: 454.0989.

Alternative Routes and Optimization

One-Pot Sulfonylation-Methylation

A streamlined approach involves simultaneous sulfonylation and methylation using 4-fluorobenzenesulfonyl chloride and methyl triflate in the presence of 1,8-diazabicycloundec-7-ene (DBU) . This method reduces step count but requires careful stoichiometric control.

Solid-Phase Synthesis

Immobilizing the aniline intermediate on Wang resin enables iterative coupling and methylation, though scalability remains a challenge.

Analytical and Process Considerations

  • Purity : HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity for clinical-grade material.

  • Yield Optimization :

    • Etherification: 72–78%.

    • Sulfonamide coupling: 65–70% .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative reactions, especially at the methyl group attached to the nitrogen, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group or the pyridazinyl moiety, though these are less common due to the stability of these functional groups.

  • Substitution: : Nucleophilic or electrophilic substitutions primarily occur at the fluorinated phenyl ring or the pyridazinyl moiety.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions.

  • Substitution: : Using nucleophiles like amines or thiols, and electrophiles like halogens under appropriate catalysis conditions.

Major Products Formed from These Reactions

  • N-oxide derivatives from oxidation.

  • Reduced sulfonamide or pyridazinyl compounds.

  • Substituted phenyl or pyridazinyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide exhibit significant anticancer properties. For instance, studies have demonstrated that modifications in the sulfonamide structure can lead to enhanced selectivity against cancer cell lines. A notable case study involved a derivative that showed promising results in inhibiting tumor growth in xenograft models, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have shown that derivatives of this compound possess activity against various bacterial strains, making it a candidate for further development as an antibiotic .

Neurological Applications

Research indicates that certain derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. For example, compounds with similar structures have been investigated for their effects on metabotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity . This suggests that this compound could be explored for treating conditions such as anxiety or depression.

Case Studies

StudyObjectiveFindings
Evaluate anticancer efficacyDemonstrated significant tumor suppression in xenograft models.
Assess antimicrobial activityShowed effective inhibition against multiple bacterial strains.
Investigate neurological effectsIndicated potential modulation of metabotropic glutamate receptors.

Mechanism of Action

The mechanism by which 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide exerts its effects largely depends on its interaction with molecular targets. The sulfonamide group is known to bind to enzymatic active sites, inhibiting their function. The fluorine atom enhances the compound's metabolic stability and bioavailability, while the pyridazinyl moiety can interact with nucleotide-binding sites. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzenesulfonamide backbone with several analogs but differs in substituents and heterocyclic appendages:

Compound Name Core Structure Heterocycle/Group Key Substituents Biological Relevance
Target Compound Benzenesulfonamide 6-Methylpyridazin-3-yloxy 4-Fluoro, N-methyl Potential enzyme inhibition/antimicrobial
Sulfachlorpyridazine () Benzenesulfonamide 6-Chloropyridazin-3-ylamino 4-Amino, 6-chloro Antimicrobial activity
4-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide () Benzenesulfonamide Pyridazine-trimethylpyrazole Methoxy, amino linker Unspecified activity (structural novelty)
4-[(2-{N′-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide () Benzenesulfonamide Hydrazinecarbonyl-ethyl 4-Chloro, hydrazine derivative Synthetic intermediate
  • Pyridazine vs. Other Heterocycles : The pyridazine ring in the target compound and sulfachlorpyridazine () contrasts with pyrazole () or triazole () in other analogs. Pyridazine’s electron-deficient nature may enhance π-π stacking in enzyme binding compared to electron-rich heterocycles .
  • Substituent Effects: Fluorine (target) vs. Methylpyridazine (target) vs. Chloropyridazine (): Methyl groups reduce polarity, enhancing membrane permeability compared to halogens .

Physical and Spectroscopic Properties

  • Melting Points : While the target compound’s melting point is unreported, similar sulfonamides exhibit wide ranges (e.g., 179–228°C in ). The pyridazine moiety may lower melting points compared to bulkier heterocycles .
  • Spectroscopy :
    • ¹H-NMR : The target’s methyl group on pyridazine (~δ 2.5 ppm) and N-methyl (~δ 3.0 ppm) would distinguish it from analogs like sulfachlorpyridazine (δ 6.8–7.6 ppm for aromatic protons) .
    • Mass Spectrometry : Expected [M+H]⁺ peak near m/z 390 (C₁₈H₁₇FN₃O₃S), contrasting with sulfachlorpyridazine (m/z 285.7) .

Research Findings and Implications

  • Structural Optimization : The target compound’s design combines fluorine’s metabolic stability with pyridazine’s binding affinity, positioning it as a candidate for enzyme inhibition or antimicrobial studies.
  • Knowledge Gaps: Limited data on the compound’s solubility, toxicity, and in vivo efficacy necessitate further characterization.
  • Contradictions : shows wide yield variations (49–95%) for similar syntheses, suggesting reaction conditions for the target may require optimization .

Biological Activity

4-Fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the fluorine atom and the pyridazine moiety may contribute to its unique pharmacological properties.

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The specific compound's activity against various bacterial strains needs further exploration.
  • Antitumor Activity : Some studies suggest that compounds with similar structures may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Cardiovascular Effects : Preliminary studies involving related sulfonamide derivatives have shown effects on perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various sulfonamide derivatives. While specific data for this compound was not directly available, related compounds demonstrated significant activity against strains of Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 0.00195 to 0.0078 µg/mL .

Antitumor Potential

In vitro studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, a derivative with structural similarities was found to induce apoptosis in colon cancer cells through the activation of caspase pathways . Further investigation into the specific mechanisms of this compound is warranted.

Cardiovascular Effects

Research utilizing isolated rat heart models has demonstrated that certain benzenesulfonamides can significantly decrease perfusion pressure and coronary resistance. The study highlighted that these compounds might interact with calcium channels, influencing cardiovascular dynamics . Although direct evidence for the specific compound is lacking, it suggests a promising avenue for further research.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, showing significant inhibition of bacterial growth, which could be extrapolated to predict similar effects for this compound.
  • Cardiovascular Impact Assessment : In a controlled experiment assessing the effects of benzenesulfonamides on isolated rat hearts, it was found that specific derivatives reduced perfusion pressure significantly over time (Table 1). This suggests a potential therapeutic role in managing cardiovascular conditions.
CompoundDose (nM)Effect on Perfusion Pressure
Control-No change
Sulfonamide A0.001Decreased
Sulfonamide B0.001Decreased
Sulfonamide C0.001No significant effect

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between sulfonamide precursors and substituted pyridazine intermediates. Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation using palladium catalysts (e.g., Pd/C) and ligands .
  • N-methylation under controlled basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group on the sulfonamide nitrogen .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Yield optimization : Monitor via TLC/HPLC; optimize temperature (80–120°C) and reaction time (12–24 hr) .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4 of benzene, methyl on pyridazine) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray crystallography : Resolve 3D conformation of the sulfonamide and pyridazine moieties .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase or dihydrofolate reductase using fluorometric/colorimetric methods .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility testing : Measure in PBS/DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with gradient concentrations (n ≥ 3) to rule out false positives/negatives .
  • Off-target profiling : Use proteome-wide affinity chromatography or SPR to identify non-specific binding .
  • Computational docking : Compare binding poses (e.g., AutoDock Vina) to assess steric/electronic clashes with active sites .

Q. What strategies improve metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Isosteric replacement : Substitute labile groups (e.g., methylpyridazine with trifluoromethyl) to resist CYP450 oxidation .
  • Prodrug design : Mask sulfonamide with acetyl/propargyl groups for enhanced membrane permeability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate with bioactivity .
  • Molecular dynamics (MD) : Simulate ligand-enzyme interactions over 100+ ns to identify critical binding residues .
  • Machine learning : Train models on PubChem/CHEMBL datasets to prioritize synthetic targets .

Q. What analytical techniques resolve degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC-DAD/UV : Track degradation kinetics and isolate impurities via preparative chromatography .
  • LC-HRMS/MS : Fragment ions to identify structural modifications (e.g., sulfonamide cleavage) .

Methodological Notes

  • Data Interpretation : Cross-validate experimental and computational results to address discrepancies (e.g., bioactivity vs. docking scores) .
  • Safety : Fluorinated sulfonamides may require toxicity screening (e.g., Ames test for mutagenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.